methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
- The 4-methylbenzamido group can be introduced through an amide coupling reaction. This involves reacting 4-methylbenzoic acid with an amine derivative of the thiophene core in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification:
- The carboxylic acid group on the thiophene ring can be esterified using methanol and a catalytic amount of sulfuric acid or another suitable acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated synthesis and purification systems would also be common to ensure consistency and purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions
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Formation of the Thiophene Core:
- The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
- Alternatively, the Paal-Knorr synthesis can be employed, where a 1,4-dicarbonyl compound reacts with sulfur to form the thiophene ring.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
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Oxidation:
- The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction:
- The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution:
- Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. For example, bromination can be achieved using bromine in acetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, acetic acid, sulfuric acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Amine derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
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Medicinal Chemistry:
- It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
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Material Science:
- The compound can be used in the synthesis of organic semiconductors and conductive polymers, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Biological Studies:
- It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
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Industrial Applications:
- The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate depends on its specific application:
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Pharmacological Action:
- In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis.
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Material Science:
- As an organic semiconductor, the compound facilitates charge transport through π-π stacking interactions and conjugation along the thiophene backbone.
Comparison with Similar Compounds
Methyl 3-(4-methylbenzamido)-1-thio-β-D-galactopyranoside: Similar in structure but contains a sugar moiety.
3-Bromo-4-methylbenzamido derivatives: Differ in the halogen substitution on the benzamido group.
Phenylthiophene derivatives: Vary in the substitution pattern on the thiophene ring.
Uniqueness:
- Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and material science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-13-8-10-15(11-9-13)19(22)21-16-12-17(14-6-4-3-5-7-14)25-18(16)20(23)24-2/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQIFXRHDPEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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